Benzene, 1-(dodecyloxy)-4-iodo-
Description
Benzene, 1-(dodecyloxy)-4-iodo- is a substituted aromatic compound characterized by a benzene ring functionalized with a dodecyloxy group (-OCH₂(CH₂)₁₀CH₃) at the 1-position and an iodine atom at the 4-position.
Properties
CAS No. |
116223-59-7 |
|---|---|
Molecular Formula |
C18H29IO |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-dodecoxy-4-iodobenzene |
InChI |
InChI=1S/C18H29IO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3 |
InChI Key |
HFFHDBSIODGMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely C₁₈H₂₉IO (based on structural analogs).
- Molecular Weight : Estimated ~388.3 g/mol (iodine contributes ~127 g/mol).
- Substituent Effects: Dodecyloxy Group: Enhances solubility in non-polar solvents and influences mesomeric effects. Iodo Group: Acts as a strong electron-withdrawing group and a reactive site for nucleophilic substitutions or Suzuki-Miyaura couplings.
Comparison with Structurally Similar Compounds
Substituent Variation: Halogens vs. Functional Groups
Key Observations :
- Reactivity : Iodo-substituted derivatives exhibit superior leaving group ability compared to bromo or nitro analogs, enabling efficient participation in Ullmann or Heck reactions.
- Electronic Effects: Nitro groups (-NO₂) increase ring electron deficiency more significantly than halogens, altering UV-Vis absorption profiles.
Alkoxy Chain Length and Positional Isomerism
Key Observations :
- Longer alkoxy chains (e.g., dodecyloxy) reduce melting points and enhance solubility in non-polar media compared to shorter chains (e.g., hexyloxy).
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